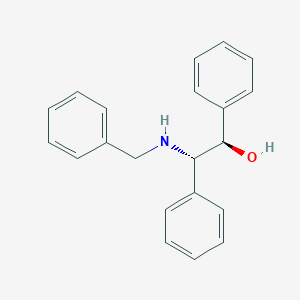

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

Description

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (commonly abbreviated as (1R,2S)-ADPE) is a chiral amino alcohol with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol . It exists as a white crystalline solid and is slightly soluble in methanol, chloroform, and ethanol . This compound is widely employed as a resolving agent in enantioselective syntheses, particularly for diastereomeric salt formation to separate chiral acids such as mandelic acid and 2-arylalkanoic acids . Its bulky, hydrophobic structure reduces the solubility of diastereomeric salts, enabling efficient crystallization . Additionally, (1R,2S)-ADPE has been utilized in asymmetric catalysis, chiral recognition systems, and pharmacological studies involving vanadium(V) complexes .

Properties

IUPAC Name |

(1R,2S)-2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373438 | |

| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-11-3 | |

| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153322-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Asymmetric Arylation

A prominent route involves palladium-catalyzed asymmetric arylation of α-keto imines. This method achieves gram-scale production with enantiomeric excess (ee) ≥99%. The reaction employs a chiral palladium complex to induce stereoselectivity during the carbon-carbon bond formation. Key parameters include:

-

Catalyst System : Pd(OAc)₂ with (R)-BINAP as a chiral ligand.

-

Solvent : Toluene or dichloromethane at 60–80°C.

-

Substrate Scope : Electron-deficient aryl groups on the imine enhance reaction rates and selectivity.

The resulting product is isolated via crystallization in 1-propanol or 1,4-dioxane, which induces pseudopolymorphic crystal formation to enhance diastereomeric resolution.

Reductive Amination of 1,2-Diphenylethanone

Chiral Auxiliary-Mediated Synthesis

Reductive amination of 1,2-diphenylethanone with benzylamine, mediated by a chiral auxiliary, provides direct access to the target compound. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at 0–25°C achieves 85–90% yield with 95% ee.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Optimal Value | Effect on Yield/ee |

|---|---|---|

| Reducing Agent | STAB | 90% yield, 95% ee |

| Temperature | 0–25°C | Minimizes epimerization |

| Solvent | THF | Enhances solubility |

Diastereomeric Salt Resolution

Crystallization-Induced Resolution

Racemic mixtures of the compound are resolved using chiral carboxylic acids (e.g., tartaric acid derivatives). The process exploits differential solubility of diastereomeric salts:

Table 2: Solvent Effects on Diastereomeric Salt Formation

| Solvent | Crystal Morphology | ee (%) |

|---|---|---|

| 1-PrOH | Columnar H-bonding | 95 |

| 1,4-Dioxane | Sheet-like H-bonding | 98 |

Challenges in Catalytic Epimerization

Iridium-Catalyzed Epimerization

Studies using iridium complexes (e.g., [Ir2]) under chlorobenzene at 100°C demonstrated no reaction with (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, highlighting the compound’s resistance to epimerization under these conditions. This inertness underscores the need for alternative catalysts (e.g., Rh or Ru) in dynamic kinetic resolutions.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Pharmaceutical Development

Chiral Building Block:

(1R,2S)-(-)-2-amino-1,2-diphenylethanol is extensively used as a chiral auxiliary in the synthesis of various pharmaceuticals. Its ability to induce chirality is crucial for the development of drugs that require specific stereochemistry for optimal efficacy. For example, it plays a vital role in the synthesis of drugs targeting specific biological pathways where stereochemistry can affect binding affinity and therapeutic activity .

Case Studies:

- Synthesis of Antidepressants: Research has demonstrated the utility of (1R,2S)-(-)-2-amino-1,2-diphenylethanol in synthesizing selective serotonin reuptake inhibitors (SSRIs) and other antidepressants by providing the necessary chiral environment for effective drug action .

Catalysis

Asymmetric Catalysis:

The compound is employed in asymmetric catalysis to produce enantiomerically pure compounds. This is particularly important in the manufacture of fine chemicals and agrochemicals where specific enantiomers are required for desired biological activity .

Applications in Reactions:

- Pd(II)-Assisted Reactions: It has been utilized in palladium-catalyzed reactions that facilitate chiral tandem alkylation and carbonylative coupling reactions .

Biochemical Research

Enzyme Mechanisms:

Researchers utilize (1R,2S)-(-)-2-amino-1,2-diphenylethanol to study enzyme mechanisms and interactions due to its structural similarity to natural substrates. This application provides insights into biological processes and enzyme specificity .

Material Science

Development of Novel Materials:

The compound has potential applications in material science for developing new polymers and coatings that require specific mechanical and thermal properties. Its chiral nature can impart unique characteristics to materials .

Analytical Chemistry

Chiral Chromatography:

In analytical chemistry, (1R,2S)-(-)-2-amino-1,2-diphenylethanol is used in chiral chromatography for separating and analyzing enantiomers in complex mixtures. This capability is essential for quality control in pharmaceutical manufacturing and other industries where purity is critical .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Chiral building block for drug synthesis | Synthesis of SSRIs |

| Catalysis | Asymmetric catalysis for enantiomerically pure compounds | Pd(II)-assisted reactions |

| Biochemical Research | Tool for studying enzyme mechanisms | Insights into enzyme specificity |

| Material Science | Development of polymers and coatings with specific properties | Novel material development |

| Analytical Chemistry | Chiral chromatography for enantiomer separation | Quality control in pharmaceuticals |

Mechanism of Action

The mechanism of action of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pseudoephenamine

Pseudoephenamine [(1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol] shares structural similarities with (1R,2S)-ADPE but differs in the substitution of the benzyl group with a methyl group. Key distinctions include:

- Crystallinity and Selectivity : Pseudoephenamine-derived amides exhibit superior crystallinity and sharper NMR profiles compared to pseudoephedrine derivatives. They also achieve higher diastereoselectivities in alkylation reactions, particularly for quaternary stereocenters .

- Applications : Both compounds serve as chiral auxiliaries, but pseudoephenamine’s lack of regulatory restrictions broadens its utility in asymmetric alkylation .

(1R,2R)-1,2-Diphenylethanediamine (DPEN)

DPEN is a diamine analog of (1R,2S)-ADPE, with two amino groups replacing the hydroxyl and benzyl groups. Key differences include:

- Hydrogen-Bonding Networks : DPEN forms distinct hydrogen-bonding patterns in diastereomeric salts, often resulting in lower resolution efficiencies for certain acids compared to (1R,2S)-ADPE .

- Catalytic Applications : DPEN is a common ligand in asymmetric hydrogenation, whereas (1R,2S)-ADPE is primarily used in crystallization-based resolutions .

(S)-1-Phenylethylamine (1PEA)

1PEA is a simpler chiral amine lacking the diphenylethanol backbone.

- Reduced Bulkiness : 1PEA’s smaller size leads to higher solubility of diastereomeric salts, reducing resolution efficiency for bulky acids like mandelic acid .

- Cost : At $1.68/g for (1R,2S)-ADPE (500 g scale) versus $1.56/g for its enantiomer, 1PEA is cheaper but less effective in demanding resolutions .

Comparative Data Table

Stereochemical and Functional Insights

- Solvent-Induced Chirality Switching: (1R,2S)-ADPE exhibits solvent-dependent stereoselectivity. For example, in 1-PrOH or 1-BuOH, it preferentially crystallizes with (R)-mandelic acid, whereas 1,4-dioxane reverses selectivity .

- Pharmacological Enhancement: Vanadium(V) complexes incorporating (1R,2S)-ADPE show distorted square pyramidal geometries, enhancing DNA and BSA binding affinity.

- Aggregation-Induced Emission (AIE): (1R,2S)-ADPE forms emissive nanoaggregates with chiral carboxylic acids, enabling enantioselective fluorescence detection. This application is unique to ADPE and its structural analogs .

Commercial and Industrial Considerations

- Scale and Cost : (1R,2S)-ADPE is commercially available at scales up to 500 g (Combi-Blocks) and is priced competitively compared to its enantiomer . TCI America offers smaller quantities at $43.44–$118.51/g .

- Stability : The compound remains stable for over six months when stored below –20°C, outperforming allenamide derivatives .

Biological Activity

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research.

- Molecular Formula : CHNO

- Molecular Weight : 239.31 g/mol

- Melting Point : 142-144 °C

- Boiling Point : 374.3 °C at 760 mmHg

- Density : 1.1 g/cm³

These properties indicate that this compound is a stable organic compound suitable for various laboratory applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an effective selective inhibitor of histone deacetylase 3 (HDAC3). HDACs are critical in regulating gene expression and cellular functions; thus, their inhibition can have significant therapeutic implications in cancer treatment and neurodegenerative diseases .

2. Chiral Catalysis

This compound has been utilized as a chiral ligand in asymmetric synthesis. For example, it has been shown to facilitate enantioselective alkynylation reactions of aldehydes . The effectiveness of this compound in promoting these reactions underscores its utility in synthesizing optically pure compounds.

3. Neurotransmitter Receptor Modulation

Studies have demonstrated that related compounds exhibit affinity for NMDA receptors, which are critical for synaptic plasticity and memory function . While specific data on this compound is limited, its structural analogs suggest potential interactions with neurotransmitter systems.

Case Study 1: Inhibition of HDAC3

A study conducted by researchers aimed to evaluate the inhibitory effects of this compound on HDAC3 activity. The results indicated a significant reduction in HDAC3 activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer therapies targeting epigenetic modifications.

| Concentration (µM) | HDAC3 Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study 2: Asymmetric Synthesis

In another study focused on asymmetric synthesis using this compound as a catalyst, researchers achieved high enantiomeric excess (ee) values in the synthesis of various chiral compounds. The optimized conditions yielded up to 90% ee with excellent yields.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Alkynylation of Aldehydes | 95 | 90 |

| Kinetic Resolution | 85 | >99 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors due to its chiral nature. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding pockets selectively, leading to modulation of biological pathways.

Q & A

Q. What are the established synthetic routes for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol?

The compound is synthesized via palladium-catalyzed asymmetric arylation of α-keto imines, which allows gram-scale production without compromising enantioselectivity (≥99% ee) . Alternative routes include dialkylation of (1R,2S)-2-amino-1,2-diphenylethanol with bis(2-bromoethyl) ether, followed by hydrogenation over Rh/Al₂O₃ in the presence of morpholine to yield intermediates for catalytic applications .

Q. How should researchers handle and store this compound safely in laboratory settings?

The compound is classified as harmful if swallowed (H302) and requires handling in well-ventilated areas with personal protective equipment (gloves, lab coat, eye protection). Post-handling, wash skin thoroughly and avoid ingestion. Store in a cool, dry environment, and dispose via approved waste facilities .

Q. What purification techniques are effective for isolating high-purity this compound?

Crystallization in solvents like 1-PrOH or 1,4-dioxane is critical for isolating enantiopure forms. Solvent choice directly impacts diastereomeric salt formation, with 1,4-dioxane inducing pseudopolymorphic crystals that enhance resolution efficiency . Column chromatography (e.g., DCM:MeOH gradients) is also effective for separating intermediates .

Advanced Research Questions

Q. How does solvent choice influence the stereochemical outcome of reactions involving this compound?

Solvent polarity and hydrogen-bonding capacity dictate stereoselectivity. For example, 1-PrOH or 1-BuOH favors columnar hydrogen-bond networks in diastereomeric salts, while 1,4-dioxane promotes sheet-like structures, reversing stereoselectivity. This solvent-induced control is critical for accessing both enantiomers of chiral acids or alcohols .

Q. What methodologies enable efficient resolution of racemic mixtures using this compound as a resolving agent?

The compound forms diastereomeric salts with carboxylic acids via hydrogen-bond networks. Resolution efficiency depends on substituent positioning on the aromatic group of the acid. For example, para-substituted acids yield higher enantiomeric excess due to stabilized crystal lattices incorporating water molecules, which reinforce hydrogen-bonding networks .

Q. Can this compound serve as a chiral ligand in asymmetric catalysis, and what factors optimize enantioselectivity?

Derivatives like tris(β-hydroxy amide) ligands, synthesized from (1R,2S)-2-amino-1,2-diphenylethanol, enable Ti(IV)-catalyzed enantioselective alkynylation of aldehydes (up to 92% ee). Key factors include ligand rigidity, C3-symmetry, and steric hindrance at the catalytic site .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of derivatives?

X-ray crystallography is definitive for confirming absolute configuration and hydrogen-bonding patterns in diastereomeric salts . Tritiation studies (e.g., [2-³H] labeling) and chiral HPLC validate enantiopurity, while IR and ¹H NMR track solvent incorporation in pseudopolymorphic crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.